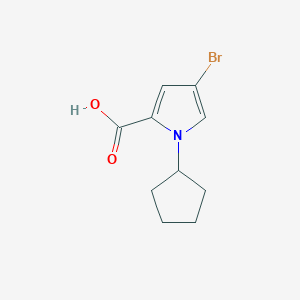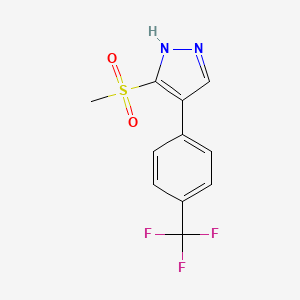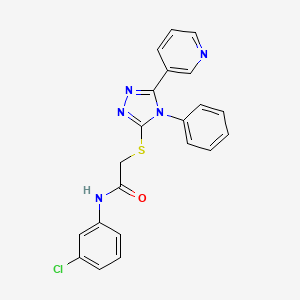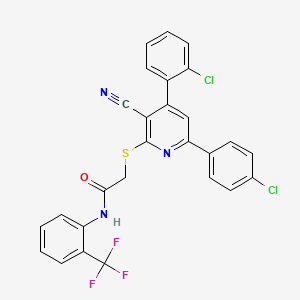![molecular formula C10H18N2O2 B11782431 tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1S)-3-azabicyclo[310]hexan-1-ylcarbamate is a complex organic compound known for its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate typically involves the reaction of a suitable azabicyclohexane derivative with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting the central nervous system.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
- tert-Butyl (1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Uniqueness
tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H18N2O2 |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13)/t7?,10-/m1/s1 |
Clave InChI |
IJHTZGBRXSYOMG-OMNKOJBGSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@]12CC1CNC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC12CC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
![7-Chloro-1-methoxydibenzo[b,d]furan-4-carbonitrile](/img/structure/B11782386.png)

![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)



![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)


